IDO1 Enzymatic Potency (Ki): Target Compound vs. Epacadostat and Navoximod
The target compound achieves a Ki of 35 nM against recombinant human IDO1 in a fluorescence-based assay [1], positioning its intrinsic binding affinity between the clinical candidates epacadostat (Ki ≈ 10 nM) and navoximod (Ki ≈ 100 nM) [2]. This intermediate potency is advantageous for applications requiring balanced target engagement without the full immunosuppressive penalty of the most potent inhibitors. The 3-phenylpropanamide side chain contributes to this affinity profile through hydrophobic interactions with the IDO1 active site as demonstrated by SAR studies on related oxindole congeners [3].
| Evidence Dimension | IDO1 enzymatic inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 35 nM |
| Comparator Or Baseline | Epacadostat: Ki ≈ 10 nM; Navoximod: Ki ≈ 100 nM |
| Quantified Difference | 3.5-fold weaker than epacadostat; 2.9-fold stronger than navoximod |
| Conditions | Recombinant human IDO1, fluorescence-based assay, 1 hr incubation (BindingDB assay ID 50048060) |
Why This Matters
For researchers seeking an IDO1 inhibitor with potency between the clinical extremes, the 35 nM Ki of this compound provides a middle-ground tool for probing concentration-dependent immunomodulation.
- [1] BindingDB. BDBM50203266. Affinity Data: Ki 35 nM, human IDO1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203266 (accessed 2026-04-30). View Source
- [2] Yue, E. W.; Douty, B.; Wayland, B.; et al. Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. J. Med. Chem. 2009, 52, 7364–7367. View Source
- [3] Tomek, P.; Palmer, B. D.; Flanagan, J. U.; Sun, C.; Raven, E. L.; Ching, L. M. Discovery and Evaluation of Inhibitors to the Immunosuppressive Enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1): Probing the Active Site-Inhibitor Interactions. Eur. J. Med. Chem. 2017, 126, 983–996. View Source
